molecular formula C9H8F2O2 B071690 3,4-Difluorohydrocinnamic acid CAS No. 161712-75-0

3,4-Difluorohydrocinnamic acid

Cat. No. B071690
Key on ui cas rn: 161712-75-0
M. Wt: 186.15 g/mol
InChI Key: UOZIYCHJMUNLIG-UHFFFAOYSA-N
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Patent
US07880009B2

Procedure details

Oxalyl chloride (1.12 mL) and DMF (78.2 mg) were added to a solution of 3,4-difluorohydrocinnamic acid (2.00 g) in dichloromethane (3.0 mL) at 0° C., and the reaction solution was stirred at room temperature overnight. After confirming that the raw materials disappeared, the reaction solution was concentrated under reduced pressure. Next, a solution of the resulting residue in dichloromethane (10 mL) was added to a solution of aluminum chloride (2.13 g) in dichloromethane (20 mL) at −30° C. The reaction solution was stirred at room temperature for 1.5 hours. After confirming that the raw materials disappeared, the reaction solution was poured into ice water. The solution was extracted with ethyl acetate. The organic layer was washed with brine, and then dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel chromatography (elution solvent: heptane-ethyl acetate system) to obtain 535 mg of the title compound. The physical properties of the compound are as follows.
Quantity
1.12 mL
Type
reactant
Reaction Step One
Name
Quantity
78.2 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CN(C=O)C.[F:12][C:13]1[CH:14]=[C:15]([CH:21]=[CH:22][C:23]=1[F:24])[CH2:16][CH2:17][C:18]([OH:20])=O>ClCCl>[F:12][C:13]1[CH:14]=[C:15]2[C:21](=[CH:22][C:23]=1[F:24])[C:18](=[O:20])[CH2:17][CH2:16]2

Inputs

Step One
Name
Quantity
1.12 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
78.2 mg
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(CCC(=O)O)C=CC1F
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Next, a solution of the resulting residue in dichloromethane (10 mL) was added to a solution of aluminum chloride (2.13 g) in dichloromethane (20 mL) at −30° C
STIRRING
Type
STIRRING
Details
The reaction solution was stirred at room temperature for 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
the reaction solution was poured into ice water
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography (elution solvent: heptane-ethyl acetate system)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C2CCC(C2=CC1F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 535 mg
YIELD: CALCULATEDPERCENTYIELD 29.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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